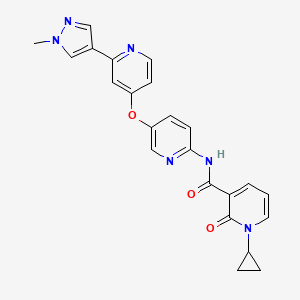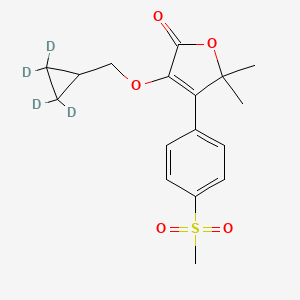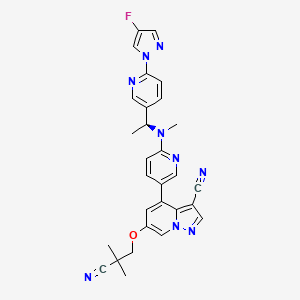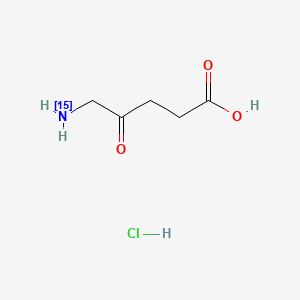
5-Amino-15N-levulinic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminolevulinic acid-15N (hydrochloride) is a stable isotope-labeled compound used extensively in scientific research. It is an isotopically labeled form of 5-aminolevulinic acid, which is an intermediate in the biosynthesis of heme and other tetrapyrroles. The compound is often used in studies involving metabolic pathways, particularly those related to heme synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminolevulinic acid-15N (hydrochloride) typically involves the incorporation of nitrogen-15 into the 5-aminolevulinic acid molecule. One common method starts with epichlorohydrin, which undergoes a series of reactions including Gabriel reaction, ring-opening, oxidation, substitution, and hydrolysis to yield the desired product . Another method involves the use of engineered Corynebacterium glutamicum for high-level biosynthesis from renewable bioresources .
Industrial Production Methods
Industrial production of 5-aminolevulinic acid-15N (hydrochloride) often employs biotechnological methods due to their efficiency and sustainability. For instance, the use of metabolically engineered Corynebacterium glutamicum has been shown to produce high yields of 5-aminolevulinic acid from cheap renewable bioresources .
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminolevulinic acid-15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Converts the compound into protoporphyrin IX.
Reduction: Can be reduced to form different intermediates in the heme biosynthesis pathway.
Substitution: Involves the replacement of functional groups to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific pH levels and temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include protoporphyrin IX, which is a crucial intermediate in the biosynthesis of heme and other tetrapyrroles .
Applications De Recherche Scientifique
5-Aminolevulinic acid-15N (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis of tetrapyrroles.
Biology: Helps in studying the metabolic pathways involving heme synthesis.
Medicine: Utilized in photodynamic therapy for treating various diseases, including cancer.
Industry: Employed in the production of biostimulants and nutrients for agricultural applications.
Mécanisme D'action
The mechanism of action of 5-aminolevulinic acid-15N (hydrochloride) involves its conversion to protoporphyrin IX, a potent photosensitizer. This conversion occurs through the metabolic pathway of heme biosynthesis. Protoporphyrin IX accumulates in cells and, upon exposure to light, generates reactive oxygen species that can induce cell death, making it useful in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminolevulinic acid hydrochloride: The non-labeled form of the compound.
δ-Aminolevulinic acid hydrochloride: Another name for 5-aminolevulinic acid hydrochloride.
5-Amino-4-oxopentanoic acid hydrochloride: A synonym for 5-aminolevulinic acid hydrochloride.
Uniqueness
The uniqueness of 5-aminolevulinic acid-15N (hydrochloride) lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed pathways and mechanisms is crucial.
Propriétés
Formule moléculaire |
C5H10ClNO3 |
|---|---|
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
5-(15N)azanyl-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1; |
Clé InChI |
ZLHFONARZHCSET-NWZHYJCUSA-N |
SMILES isomérique |
C(CC(=O)O)C(=O)C[15NH2].Cl |
SMILES canonique |
C(CC(=O)O)C(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


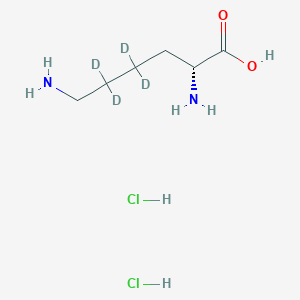


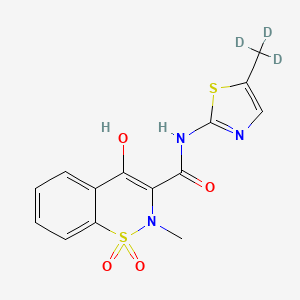
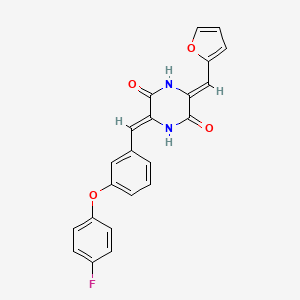
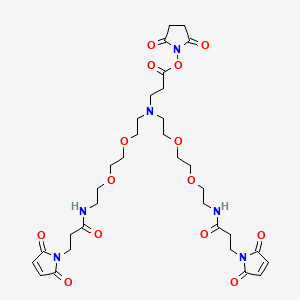
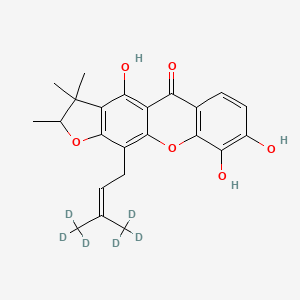
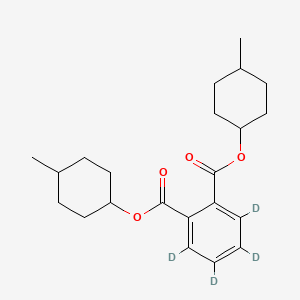
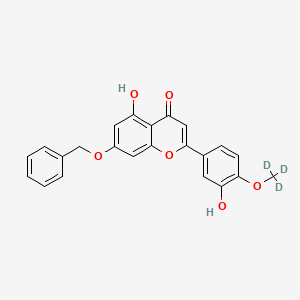
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
